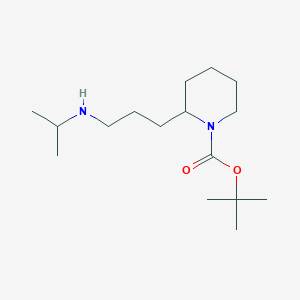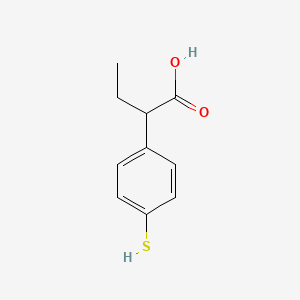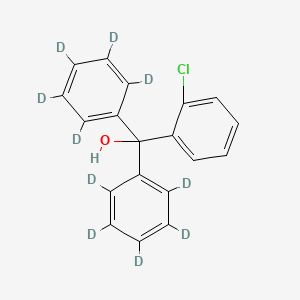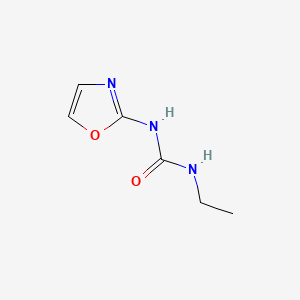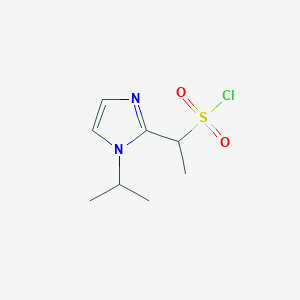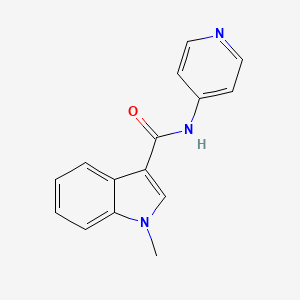
1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an isopropyl group, a pyrrolidin-1-ylsulfonyl group, and a methyl group attached to the imidazole ring
Métodos De Preparación
The synthesis of 1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the isopropyl group: This step involves the alkylation of the imidazole ring using isopropyl halides under basic conditions.
Attachment of the pyrrolidin-1-ylsulfonyl group: This is done by reacting the intermediate with pyrrolidine and a sulfonyl chloride derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and pyrrolidine.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals, including catalysts, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The sulfonyl group is known to enhance the compound’s binding affinity to certain proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the isopropyl and pyrrolidin-1-ylsulfonyl groups, resulting in different chemical and biological properties.
2-Phenylimidazole: Contains a phenyl group instead of the isopropyl group, leading to variations in reactivity and applications.
1-Isopropyl-2-methylimidazole: Similar structure but without the pyrrolidin-1-ylsulfonyl group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C11H19N3O2S |
|---|---|
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
1-propan-2-yl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole |
InChI |
InChI=1S/C11H19N3O2S/c1-10(2)14-8-5-12-11(14)9-17(15,16)13-6-3-4-7-13/h5,8,10H,3-4,6-7,9H2,1-2H3 |
Clave InChI |
PKBWUQSHJNGYAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CN=C1CS(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


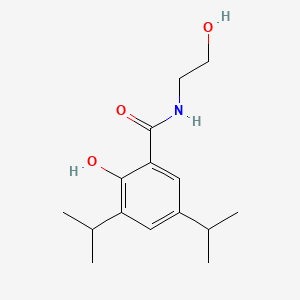
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
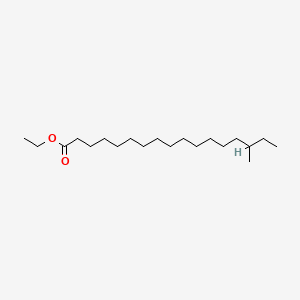
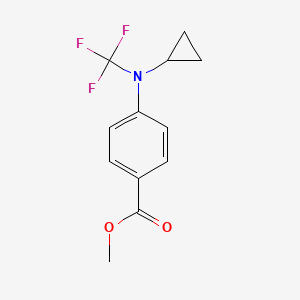
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)

